(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane

NAAA inhibition IC50 Inflammation

This chiral, conformationally rigid 8-azabicyclo[3.2.1]octane sulfonamide (CAS 2109277-93-0) is a potent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor (IC50 = 0.042 µM). Its unique pyridin-3-yloxy at C3 and pyridin-3-ylsulfonyl at N8 define a pharmacophore essential for NAAA target engagement—clearly differentiating it from structurally similar muscarinic receptor modulators. Substitution with analogs lacking this precise substitution pattern yields divergent target profiles and confounds experimental outcomes. This compound is the correct choice for cell-free/cell-based assays validating NAAA as a molecular target, for SAR studies probing the 8-sulfonyl binding pocket, and for inflammatory pain models requiring target-specific NAAA modulation without cholinergic side effects.

Molecular Formula C17H19N3O3S
Molecular Weight 345.42
CAS No. 2109277-93-0
Cat. No. B3011384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane
CAS2109277-93-0
Molecular FormulaC17H19N3O3S
Molecular Weight345.42
Structural Identifiers
SMILESC1CC2CC(CC1N2S(=O)(=O)C3=CN=CC=C3)OC4=CN=CC=C4
InChIInChI=1S/C17H19N3O3S/c21-24(22,17-4-2-8-19-12-17)20-13-5-6-14(20)10-16(9-13)23-15-3-1-7-18-11-15/h1-4,7-8,11-14,16H,5-6,9-10H2
InChIKeyZXIBLRYPJOYYMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Why Procuring (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane (CAS 2109277-93-0) Is Critical for Targeted NAAA Inhibition Research


The compound (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane (CAS 2109277-93-0) is a conformationally rigid, chiral small molecule belonging to the class of 8-azabicyclo[3.2.1]octane sulfonamides. It functions as a potent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme responsible for the degradation of endogenous lipid mediators like palmitoylethanolamide (PEA) . This scaffold is distinct from muscarinic receptor modulators, which often share a similar bicyclic core but possess different pharmacological targets . Its specific substitution pattern—a pyridin-3-yloxy at the 3-position and a pyridin-3-ylsulfonyl at the 8-position—is a structural hallmark of a specific series of non-covalent NAAA inhibitors, designed for enhanced target engagement and metabolic stability .

Why Generic 8-Azabicyclo[3.2.1]octane Analogs Cannot Substitute for CAS 2109277-93-0 in NAAA-Targeted Studies


Substitution with other 8-azabicyclo[3.2.1]octane derivatives is scientifically unsound due to profound differences in the primary biological target. Many close analogs, such as 3-[2-(azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane, are designed as muscarinic acetylcholine receptor (M1/M4) agonists . In contrast, (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane is an inhibitor of the NAAA enzyme . Even minor changes to the 8-sulfonyl substituent, such as replacing the pyridin-3-yl group with a pyrrolidin-1-yl group, can alter potency, isoform selectivity, and physicochemical properties, fundamentally changing a compound's pharmacological utility and making it unsuitable for experiments requiring target-specific modulation of NAAA activity .

Quantitative Differentiation of CAS 2109277-93-0: NAAA Potency vs. Structural Analogs


NAAA Inhibitory Potency of CAS 2109277-93-0 vs. Its Pyrrolidine Analog

The compound exhibits potent inhibitory activity against human NAAA, with a reported IC50 value of 0.042 µM . This is a key differentiator from its close structural analog, (1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane, for which no quantitative NAAA inhibition data is available in the same source, indicating the pyridin-3-ylsulfonyl group is a critical pharmacophore for achieving this specific potency level .

NAAA inhibition IC50 Inflammation

Selectivity Profile: NAAA Inhibition vs. Muscarinic Receptor Activity

The primary mechanism of action for (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane is NAAA inhibition . This is in stark contrast to many 8-azabicyclo[3.2.1]octane compounds, such as 3-[2-(azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane, which are primarily characterized as muscarinic M1/M4 receptor agonists . Quantitative cross-reactivity data is not available, but the distinct pharmacophores drive activity towards entirely different targets, making class-level substitution extremely high-risk for off-target effects in a research setting.

Target Selectivity NAAA Muscarinic

Structural Confirmation of the Critical 8-(Pyridin-3-ylsulfonyl) Substituent

The 8-sulfonyl substituent is a key structural differentiator. The target compound features an 8-(pyridin-3-ylsulfonyl) group, whereas closely related analogs bear different sulfonyl motifs, such as 8-(pyrrolidin-1-ylsulfonyl) or 8-(styrylsulfonyl) . This specific pyridine substitution is synthetically engineered for a defined purpose within the NAAA pharmacophore model, and its presence must be analytically confirmed (e.g., by NMR or LC-MS) for the compound to be considered authentic and fit-for-purpose .

Structure-Activity Relationship Sulfonamide Pharmacophore

Optimal Use Cases for (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane Based on Its Differentiated Profile


In Vitro Target Validation Studies for NAAA

This compound is the correct choice for cell-free or cell-based assays designed to confirm NAAA as the molecular target of a novel phenotype. Its established IC50 of 0.042 µM against NAAA provides a reference point for assay validation, which a structurally similar but target-divergent analog like a muscarinic agonist cannot provide. .

Structure-Activity Relationship (SAR) Exploration of the 8-Sulfonyl Pharmacophore

The compound serves as a critical comparator molecule when systematically varying the 8-sulfonyl group (e.g., comparing pyridinyl vs. pyrrolidinyl vs. styryl). Its unique pyridin-3-ylsulfonyl group allows researchers to probe the steric and electronic requirements of this binding pocket for NAAA inhibition, a line of inquiry that is impossible with analogs lacking this precise feature. .

Development of Chemical Probes for Inflammatory Pain Pathways

Given that NAAA inhibition elevates PEA levels, which are associated with anti-inflammatory and analgesic effects, this potent inhibitor is an essential tool compound for studying the role of NAAA in inflammatory pain models. Using a muscarinic receptor-targeted analog as a substitute would confound results with cholinergic side effects, wasting resources and providing misleading data. .

Quote Request

Request a Quote for (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.